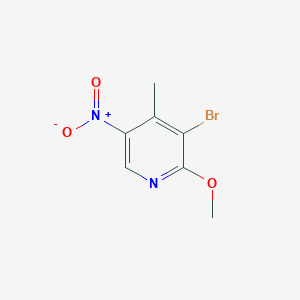

3-Bromo-2-methoxy-4-methyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxy-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOJMZCYPGNGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2 Methoxy 4 Methyl 5 Nitropyridine and Analogous Structures

Influence of Substituents (Bromine, Methoxy (B1213986), Methyl, Nitro) on the Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents on the 3-bromo-2-methoxy-4-methyl-5-nitropyridine ring further modulate this electronic character, influencing its reactivity towards both nucleophiles and electrophiles.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deactivates the pyridine ring towards electrophilic substitution. researchgate.net Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. libretexts.orgnih.gov In this molecule, the C2 and C6 positions are activated by the 5-nitro group.

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. It is electron-withdrawing inductively (-I) due to the oxygen's electronegativity but is a strong electron-donating group through resonance (+M). acs.org When positioned at C2, its +M effect increases electron density at C4 and C6, potentially counteracting some of the deactivating effects of the nitro and bromo groups.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. Its presence at the C4 position slightly increases the electron density of the pyridine ring, making it marginally more susceptible to electrophilic attack and less susceptible to nucleophilic attack compared to an unsubstituted analog.

The cumulative effect of these substituents makes the pyridine nucleus in this compound highly susceptible to nucleophilic attack, particularly at the bromine-bearing C3 position, which is activated by the adjacent electron-withdrawing nitro group at C5.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C3 position is a key site for functionalization through nucleophilic substitution reactions. This reactivity is enhanced by the presence of the electron-withdrawing nitro group.

Amination of bromonitropyridines is a common method for the synthesis of aminopyridine derivatives. ntnu.no The reaction of this compound with various amines (primary, secondary, and ammonia) is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org The amine attacks the carbon bearing the bromine atom, forming a negatively charged intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group. libretexts.org Subsequent loss of the bromide ion yields the corresponding amino-substituted pyridine.

Similarly, thiolation can be achieved by reacting the bromo derivative with a thiol or a thiolate salt. The sulfur nucleophile attacks the C3 position, displacing the bromide to form a new carbon-sulfur bond. These reactions are often carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi-res.commdpi.com The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is widely used to couple aryl or vinyl halides with organoboron compounds. organic-chemistry.orgharvard.edu In the case of this compound, the bromine atom can readily participate in such reactions.

The general mechanism involves the oxidative addition of the bromopyridine to a low-valent palladium(0) species, followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. harvard.edu The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C3 position. nih.govresearchgate.net

Transformations of the Nitro Group

The nitro group is not merely an activating group; it is also a versatile functional group that can undergo various transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. sci-hub.se This can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. sci-hub.se Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. semanticscholar.org

The selective reduction of the nitro group in the presence of the bromine atom can sometimes be challenging, as some reducing conditions can also lead to hydrodebromination. sci-hub.se However, careful selection of the catalyst and reaction conditions can often achieve the desired chemoselectivity, yielding 5-amino-3-bromo-2-methoxy-4-methylpyridine. sci-hub.se

The nitro group can participate in various redox reactions. nih.gov In electrochemical studies, nitropyridines can undergo reduction, often in a stepwise manner, first to a nitro radical anion, then to a nitroso derivative, a hydroxylamine, and finally to the amine. nih.gov The redox potential of the nitro group is influenced by the other substituents on the pyridine ring. nih.gov Electron-donating groups like the methoxy and methyl groups will make the reduction slightly more difficult (more negative potential), while the electron-withdrawing bromine atom will make it slightly easier (less negative potential). nih.gov

Reactions of the Methyl Group: Oxidative Transformations to Carboxylic Acid Derivatives

The methyl group on the pyridine ring, particularly when activated by electron-withdrawing substituents like a nitro group, is susceptible to oxidation to a carboxylic acid. This transformation is a valuable synthetic step for creating pyridinecarboxylic acid derivatives, which are important intermediates in pharmaceuticals and materials science. The oxidation of an aryl methyl group to a carboxylic acid is a six-electron change. google.com

The presence of the nitro group on the pyridine ring deactivates the methyl group, making its oxidation more challenging compared to methyl groups on electron-rich aromatic systems. google.com However, strong oxidizing agents can effect this transformation. Common reagents and conditions for the oxidation of activated methyl groups on aromatic rings are summarized in the table below.

| Oxidizing Agent | Typical Conditions | Comments | Reference |

|---|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Aqueous pyridine, heat (e.g., 85°C) | A classic and potent oxidizing agent. The reaction may require elevated temperatures and can sometimes result in low yields with substantial recovery of starting material. chemspider.com | chemspider.com |

| Vanadium pentoxide (V₂O₅) in Sulfuric Acid (H₂SO₄) | Heat (up to 150°C) with agitation | Effective for oxidation-resistant methyl groups on deactivated rings. Vanadium pentoxide is often preferred over manganese dioxide for achieving higher yields of the corresponding acid. google.com | google.com |

| Manganese dioxide (MnO₂) in Sulfuric Acid (H₂SO₄) | Heat with agitation | An alternative to vanadium pentoxide, though it may be less efficient. google.com | google.com |

| Indirect Oxidation via Halogenation | 1. Free radical halogenation (e.g., NBS/AIBN). 2. Conversion of the resulting benzylic halide to the carboxylic acid. | A multi-step approach that can be milder and more selective. The intermediate benzylic halide can be converted to the acid through various methods. researchgate.net | researchgate.net |

For a compound like this compound, the choice of oxidant and conditions would be critical to achieve the desired transformation without affecting the other functional groups on the pyridine ring.

Mechanistic Investigations of Chemical Transformations (e.g., studies on nitro-group migration in related pyridine systems)

The study of reaction mechanisms in substituted pyridines reveals fascinating and often unexpected transformations, such as the migration of a nitro group. This phenomenon has been observed in reactions of halo-substituted nitropyridines with amines. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with an amine can yield not only the expected nucleophilic substitution product but also a significant amount of a product where the nitro group has migrated. clockss.org

Mechanistic studies on the nitration of pyridine and its derivatives have provided further insight into nitro-group migration. One proposed mechanism involves a clockss.orgnih.gov sigmatropic shift of the NO₂ group. rsc.org In this pathway, the reaction of an N-nitropyridinium species with a nucleophile forms an unstable dihydropyridine (B1217469) intermediate. This intermediate can then undergo a concerted rearrangement where the nitro group shifts from the nitrogen atom to a carbon atom on the ring. rsc.org Evidence from studies on various substituted pyridines supports this sigmatropic shift mechanism over a pathway involving the formation of an ion pair. rsc.orgrsc.org

Another potential mechanism involves the formation of a diradical intermediate. nih.gov In this stepwise process, homolysis of the C-N bond in an intermediate could form a diradical species. The radical character can then be delocalized onto the C3 position of the ring, which subsequently recombines to form the new C-N bond, completing the migration. nih.gov Such mechanistic studies are crucial for understanding and controlling the outcomes of reactions involving highly functionalized pyridine systems.

Derivatization Strategies for Expanding Molecular Diversity and Functionality (e.g., formation of ethen-1-amine derivatives, carbamates)

Derivatization of the this compound scaffold is a key strategy for exploring new chemical space and developing compounds with tailored properties. This can be achieved through reactions targeting the existing functional groups or the pyridine ring itself.

Formation of Carbamates: Carbamates serve as versatile intermediates and are often used as protecting groups for amines that can be converted into other functional groups. A common strategy involves the reaction of a pyridine derivative containing a carboxylic acid with an amine in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759), followed by reaction with an amine to form a carboxamide, which can be a precursor to further transformations. For example, 5-bromo-nicotinic acid can be activated with 1,1'-carbonyldiimidazole and then reacted with ethylamine (B1201723) to form the corresponding ethylamide. google.com In a different approach, secondary amines can be protected as carbamates, which can later be converted to tertiary amines through a process known as extrusive alkylation, where the carbamate (B1207046) is treated with an agent like trimethylsilyl (B98337) iodide (TMSI) to facilitate both cleavage and subsequent alkylation in a one-pot reaction. nih.gov

Formation of Ethen-1-amine Derivatives: The formation of ethen-1-amine (enamine) derivatives from a structure like this compound would likely involve a multi-step synthesis. One plausible route could start with the oxidation of the 4-methyl group to an aldehyde (a related transformation to the carboxylic acid discussed in section 3.4). This aldehyde could then be reacted with a secondary amine under dehydrating conditions to form the corresponding enamine. The electron-withdrawing nature of the nitro and bromo substituents would activate the methyl group towards initial functionalization, facilitating the first step in such a synthetic sequence. The strong electron-withdrawing character of the nitro group activates the pyridine ring for nucleophilic attack, which is another avenue for derivatization. nih.gov

Advanced Spectroscopic Characterization and Computational Studies of Nitropyridine Derivatives Relevant to 3 Bromo 2 Methoxy 4 Methyl 5 Nitropyridine

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. niscair.res.in Its balance of accuracy and computational efficiency makes it ideal for investigating the properties of substituted pyridines. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed for such studies, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.govnih.gov

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. For molecules with flexible substituent groups, such as the methoxy (B1213986) group in nitropyridine derivatives, a conformational analysis is crucial to identify the global minimum energy structure among various possible rotational isomers (conformers). researchgate.net

Quantum chemical calculations for related compounds, such as 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), have been performed using the DFT/B3LYP method with various basis sets to determine the energetically most stable configuration. nih.gov Such studies reveal that the optimized geometry of these pyridine (B92270) derivatives typically possesses a C1 point group symmetry, indicating a lack of high-level symmetry elements. nih.gov The planarity of the pyridine ring and the orientation of the substituent groups (bromo, methoxy, methyl, and nitro) are key parameters determined through this process.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts with high accuracy. nih.govresearchgate.net Theoretical predictions for related substituted pyridines have shown a strong correlation with experimental values, aiding in the precise assignment of signals in complex spectra. nih.govacs.org

Vibrational Wavenumbers: Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman bands. researchgate.net For nitropyridine derivatives like 2A3M5NP, calculated vibrational frequencies using the B3LYP/cc-pVTZ level of theory show good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. nih.gov This correlation allows for a complete and reliable assignment of the fundamental vibrational modes of the molecule, facilitated by Potential Energy Distribution (PED) analysis. nih.gov

Table 1: Comparison of Experimental FT-IR and Calculated Vibrational Wavenumbers for 2-amino-3-methyl-5-nitropyridine (2A3M5NP)

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Vibrational Assignment |

| 3481 | 3480 | NH₂ Asymmetric Stretching |

| 3369 | 3365 | NH₂ Symmetric Stretching |

| 3086 | 3085 | C-H Stretching |

| 1638 | 1635 | NH₂ Scissoring |

| 1578 | 1575 | C=C Stretching |

| 1508 | 1505 | NO₂ Asymmetric Stretching |

| 1345 | 1340 | NO₂ Symmetric Stretching |

| 831 | 830 | C-N Stretching |

Data sourced from studies on 2-amino-3-methyl-5-nitropyridine. nih.govnih.gov

DFT provides a wealth of information about the electronic properties of a molecule, which are crucial for understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For nitropyridine derivatives, the HOMO is typically localized over the pyridine ring and the methoxy group, while the LUMO is concentrated around the electron-withdrawing nitro group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. nih.gov It examines charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. In substituted nitropyridines, significant stabilization energies arise from the interaction between the lone pair electrons on the oxygen atoms of the nitro group and the antibonding orbitals of the pyridine ring, indicating substantial electron delocalization. nih.gov

Table 2: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-amino-3-methyl-5-nitropyridine

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N7 | π(N1-C6) | 28.45 |

| LP(1) N7 | π(C2-C3) | 21.67 |

| π(C2-C3) | π(C4-C5) | 19.89 |

| π(C4-C5) | π(N1-C6) | 18.54 |

Data reflects typical interactions in amino-nitro-pyridine systems. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netuni-muenchen.de It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attack. researchgate.net In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For a molecule like 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, the MEP map would likely show a region of high negative potential around the nitro group's oxygen atoms, making them sites for electrophilic interaction. In contrast, positive potentials would be expected around the hydrogen atoms. researchgate.net

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. researchgate.net This involves locating transition state (TS) structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies (the energy barrier that must be overcome for the reaction to occur).

For pyridine derivatives, computational studies have explored various reactions, including pyrolysis, combustion, and cycloadditions. researchgate.netresearchgate.net For instance, reactive molecular dynamics simulations have been used to investigate the initial pyrolysis mechanisms of pyridine, identifying key bond fission events and primary products. researchgate.net Such computational approaches allow for the prediction of reaction outcomes and the rational design of synthetic pathways under different conditions.

Experimental Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis

While computational methods are predictive, experimental techniques are essential for validation and definitive characterization.

FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. core.ac.uk The infrared spectrum provides a "fingerprint" of the molecule based on the absorption of IR radiation, which excites molecular vibrations.

In nitropyridine derivatives, characteristic vibrational bands can be readily identified. For instance, studies on 2-hydroxy-5-methyl-3-nitro pyridine and 2-amino-3-methyl-5-nitropyridine provide well-defined assignments for key functional groups. nih.govniscpr.res.in

Table 3: Key Experimental FT-IR Vibrational Frequencies and Assignments for Nitropyridine Derivatives

| Wavenumber Range (cm⁻¹) | Assignment |

| 3500 - 3300 | N-H stretching (if amino group is present) |

| 3100 - 3000 | Aromatic C-H stretching |

| 3000 - 2850 | Aliphatic C-H stretching (methyl group) |

| 1640 - 1610 | N-H bending (if amino group is present) |

| 1600 - 1450 | C=C and C=N ring stretching |

| 1560 - 1500 | Asymmetric NO₂ stretching |

| 1360 - 1340 | Symmetric NO₂ stretching |

| 1250 - 1200 | C-O stretching (methoxy group) |

| 850 - 800 | C-N stretching |

| 700 - 600 | C-Br stretching |

Assignments are based on data from related substituted nitropyridines. nih.govniscpr.res.innih.govresearchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. The analysis of this compound and related nitropyridine derivatives by FT-Raman, often complemented by Density Functional Theory (DFT) calculations, allows for precise assignment of fundamental vibrational modes. nih.govoaji.net

Experimental FT-Raman spectra are typically recorded in the solid phase. nih.govresearchgate.net Computational approaches, such as those using the B3LYP method with a 6-311++G(d,p) basis set, are employed to calculate the equilibrium geometry, harmonic vibrational frequencies, and Raman scattering activities. nih.govresearchgate.netresearchgate.net Theoretical wavenumbers are often scaled to achieve better agreement with experimental values, and Potential Energy Distribution (PED) analysis is used to provide a detailed interpretation of the vibrational spectra. nih.govresearchgate.net

For nitropyridine derivatives, specific vibrational modes can be assigned to the various functional groups. The nitro group (NO₂) typically exhibits a symmetric stretching vibration in the range of 1345-1390 cm⁻¹ and an asymmetric stretching vibration around 1520-1550 cm⁻¹. The C-Br stretching vibration is generally observed at lower frequencies, typically in the 500-650 cm⁻¹ region. Vibrations associated with the methyl (CH₃) group, such as stretching and bending modes, are also clearly identifiable. The pyridine ring itself has several characteristic stretching and bending vibrations. For instance, C-H stretching vibrations in heteroaromatic systems are found in the 3000-3100 cm⁻¹ region, while C-C and C-N stretching vibrations within the ring occur between 1300 cm⁻¹ and 1600 cm⁻¹. elixirpublishers.com

In a study on the closely related compound 5-bromo-2-nitropyridine, a detailed assignment of the vibrational modes was performed using both experimental FT-Raman data and DFT calculations. nih.gov This provides a valuable reference for interpreting the spectrum of this compound, as the core pyridine, bromo, and nitro functionalities are present in both. The additional methoxy and methyl groups in the target compound would introduce their own characteristic vibrations, such as C-O stretching and additional CH₃ bending and rocking modes.

Table 1: Representative FT-Raman Vibrational Assignments for Substituted Nitropyridines

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 3000 | CH₃ group stretching |

| 1520 - 1550 | Asymmetric NO₂ stretching |

| 1400 - 1600 | Pyridine ring C=C and C=N stretching |

| 1345 - 1390 | Symmetric NO₂ stretching |

| 1000 - 1250 | C-O (methoxy) stretching, CH₃ bending |

Note: This table is a generalized representation based on data from various substituted nitropyridines. nih.govelixirpublishers.comaps.org Specific wavenumbers for this compound would require direct experimental or computational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. pharmatutor.org The absorption properties of nitropyridine derivatives are governed by electronic transitions, primarily n→π* and π→π* transitions. pharmatutor.orglibretexts.org The presence of substituents such as nitro, bromo, methoxy, and methyl groups on the pyridine ring significantly influences the energies of these transitions and thus the position of the absorption maxima (λmax). researchgate.netresearchgate.net

The electronic spectrum of substituted nitropyridines is characterized by absorption bands that arise from the promotion of electrons from occupied molecular orbitals (like non-bonding 'n' orbitals or bonding 'π' orbitals) to unoccupied anti-bonding orbitals (π*). pharmatutor.org

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom of the pyridine ring or oxygen atoms of the nitro group) to an anti-bonding π* orbital. They are typically of lower intensity and occur at longer wavelengths compared to π→π* transitions. pharmatutor.orglibretexts.org

π→π Transitions:* These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital and are characteristic of compounds with unsaturated centers like the pyridine ring. pharmatutor.org These transitions are generally more intense.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the electronic absorption spectra of molecules. researchgate.netmdpi.com Calculations using functionals like B3LYP with appropriate basis sets can provide theoretical λmax values, oscillator strengths, and the nature of the electronic transitions involved, which can then be compared with experimental data. researchgate.netmdpi.comnih.gov

The solvent environment can have a pronounced effect on the electronic spectra of polar molecules like nitropyridines. researchgate.netlibretexts.orgsciencepublishinggroup.com Polar solvents can stabilize the ground state and excited states to different extents, leading to shifts in the absorption maxima. A shift to a shorter wavelength (higher energy) is termed a hypsochromic or blue shift, while a shift to a longer wavelength (lower energy) is a bathochromic or red shift. libretexts.orgsciencepublishinggroup.com For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift because the polar solvent molecules can hydrogen bond with the non-bonding electrons, lowering their ground state energy and thus increasing the energy required for the transition. libretexts.org Conversely, π→π* transitions often exhibit a bathochromic shift in polar solvents. Studies on compounds like 4-nitropyridine (B72724) N-oxide have demonstrated its use as a solvatochromic indicator, with its absorption maximum shifting in response to the hydrogen-bond donor ability of the solvent. researchgate.net A similar solvent-dependent behavior would be expected for this compound.

Table 2: Expected Electronic Transitions and Solvent Effects for this compound

| Transition Type | Typical Wavelength Region | Effect of Increasing Solvent Polarity |

|---|---|---|

| n→π* | Longer Wavelength (e.g., >300 nm) | Hypsochromic Shift (Blue Shift) |

Note: The specific λmax values are highly dependent on the complete substitution pattern and the solvent used. This table represents general trends observed for related compounds. researchgate.netlibretexts.org

Applications of 3 Bromo 2 Methoxy 4 Methyl 5 Nitropyridine and Its Derivatives in Advanced Organic Synthesis and Molecular Design

Utilization as a Crucial Intermediate in the Synthesis of Complex Organic Molecules

Substituted nitropyridines are recognized as valuable precursors for a wide range of heterocyclic systems. nih.govnih.gov The strategic placement of functional groups on the 3-Bromo-2-methoxy-4-methyl-5-nitropyridine ring allows for a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds, a fundamental process in constructing complex molecular frameworks. nih.gov

The nitro group can be reduced to an amino group, which can then be further functionalized, or it can act as a directing group in nucleophilic aromatic substitution reactions. researchgate.netacs.org The methoxy (B1213986) and methyl groups also influence the electronic properties and reactivity of the pyridine (B92270) ring. nih.gov Synthetic routes involving closely related isomers, such as 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089), demonstrate the utility of this substitution pattern in multi-step syntheses to create more complex, polycyclic structures. rsc.org This highlights the compound's role as a key intermediate, providing a foundational structure that can be elaborated upon to generate diverse and intricate molecules.

Role in Pharmaceutical Research and the Development of Bioactive Agents

The pyridine nucleus is a privileged structure in drug design, and its nitrated derivatives are important intermediates in the synthesis of bioactive molecules. rsc.orgnih.gov

Epigenetic targets like Bromodomain and Extra-Terminal Domain (BET) proteins and Histone Deacetylases (HDACs) are critical in cancer therapy. The development of dual inhibitors that can target both pathways simultaneously is an emerging and promising strategy. A closely related isomer, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (B584128), has been specifically identified as a key intermediate in the synthesis of dual BET/HDAC inhibitors. chemicalbook.com This underscores the potential of the 3-bromo-5-nitro isomer and its derivatives to serve as foundational scaffolds for developing novel polypharmacological agents that modulate epigenetic pathways.

Derivatives of substituted bromopyridines have been explored for a range of therapeutic applications.

Anti-cancer Activity: The isomer 5-Bromo-2-methoxy-4-methyl-3-nitropyridine is noted for its potential anticancer activity, believed to function by binding to bromodomains, which are involved in regulating cell division. chemicalbook.com Furthermore, various other pyridine derivatives have demonstrated significant anti-proliferative activity against different cancer cell lines, including breast cancer. rsc.orgalliedacademies.org Derivatives of bromophenols have also shown potential in inhibiting cancer cell viability and inducing apoptosis. mdpi.com

Anti-inflammatory Activity: Pyridine derivatives have been investigated for their anti-inflammatory properties. niscair.res.innih.gov Studies on related molecular structures show that they can exhibit inhibitory effects in various models of inflammation.

Anti-thrombolytic Activity: Research into the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions has identified compounds with significant anti-thrombolytic activity. One such study found that a derivative of 5-bromo-2-methylpyridin-3-amine (B1289001) exhibited up to 41.32% lysis against human blood clot formation.

These findings highlight the broad therapeutic potential of molecules derived from this chemical scaffold.

Molecular docking is a computational technique used to predict how a molecule binds to a biological target, providing insights into its potential activity and mechanism of action. jetir.org This method is widely applied to pyridine derivatives to understand their interactions with protein active sites. nih.gov

Studies on related nitropyridine and quinazolinone-based pyridine derivatives have used molecular docking to explore their binding patterns with targets like the mycobacterial membrane protein Large 3 (MmpL3) and to rationalize their antimycobacterial activity. nih.gov Similarly, docking studies of pyridopyrimidine derivatives have revealed good binding affinity with target proteins, which corresponds with their observed in vitro antimicrobial activities. jetir.org These computational studies are crucial for structure-based drug design and for optimizing the interactions between ligands, such as derivatives of this compound, and their biological targets.

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Quinazolinone-pyridine derivatives | Mycobacterial MmpL3 protein | Revealed binding patterns, providing a structural rationale for Mtb inhibition. | nih.gov |

| Pyridopyrimidine derivatives | 3PBL (Protein Data Bank ID) | Showed good binding affinity, correlating with experimental results. | jetir.org |

| Nitropyridine-terpyridyl Palladium(II) complex | B-DNA | Binds to the minor groove with an attractive van der Waals energy of −7.48 kcal/mol. | iitjammu.ac.in |

Contribution to the Generation of Diverse Chemical Libraries and Combinatorial Synthesis

The synthesis of highly substituted pyridines through modular methods is crucial for generating chemical libraries for drug discovery. nih.gov The functional groups on this compound make it an ideal scaffold for combinatorial chemistry. By systematically altering the substituents through reactions like cross-coupling at the bromine position or derivatization of the reduced nitro group, a large number of distinct compounds can be created from a single core structure.

This approach allows for the rapid exploration of chemical space to identify molecules with desired biological activities. The development of methods for creating libraries of pyridine derivatives is an active area of research, aiming to produce novel compounds for screening against various therapeutic targets. researchgate.net

Application as a Research Tool in Chemical Biology (e.g., proteomics, labeling strategies)

While specific applications of this compound in proteomics or as a labeling agent are not extensively documented, the inherent reactivity of the pyridine scaffold makes it a candidate for such roles. Pyridinium-based reagents have been developed for the selective chemical modification and profiling of proteins in live cells, demonstrating the utility of this heterocycle in chemical biology. nih.gov For instance, pyridinium (B92312) activated esters have been used for lysine-selective protein labeling. nih.gov

Furthermore, proteomics methods using immobilized pyrido[2,3-d]pyrimidine (B1209978) ligands have successfully identified new kinase targets, showcasing how pyridine-based compounds can be used as affinity probes to explore protein function and interaction networks. nih.gov The reactive sites on this compound could potentially be exploited to develop similar chemical probes for studying biological systems.

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of brominated nitropyridines typically involves multi-step processes starting from simpler aromatic precursors. For example:

- Step 1: Functionalization of the pyridine ring via nitration or bromination.

- Step 2: Introduction of methoxy and methyl groups via nucleophilic substitution or cross-coupling reactions.

- Step 3: Purification using column chromatography or recrystallization.

Optimization Strategies:

- Continuous Flow Reactors: These enhance yield and purity by maintaining precise control over temperature and reagent concentration, reducing side reactions .

- Catalytic Systems: Palladium or copper catalysts may improve regioselectivity in substitution reactions.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Resolve substituent positions and confirm regiochemistry (e.g., distinguishing between 3-bromo and 5-nitro groups) .

- 2D NMR (COSY, HSQC): Assign complex splitting patterns in crowded spectra.

- Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitro group absorption at ~1520 cm⁻¹) .

Advanced: How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.